molecular formula C12H16FNO B1611323 4-(5-Fluoro-2-methoxyphenyl)piperidine CAS No. 255893-55-1

4-(5-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B1611323
CAS No.: 255893-55-1
M. Wt: 209.26 g/mol
InChI Key: VSOZYVHMRRLERD-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position (ortho to the piperidine attachment). This compound is cataloged under ID 2035383 in pharmaceutical databases, highlighting its relevance in medicinal chemistry . The fluorine and methoxy substituents are critical for electronic and steric interactions, making it a valuable candidate for structure-activity relationship (SAR) studies.

Properties

CAS No.

255893-55-1

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-3-2-10(13)8-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

VSOZYVHMRRLERD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C2CCNCC2

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence biological activity:

  • Fluorine Position : In EP2 receptor modulators (e.g., CID890517), the para-fluorine on the benzamide group enhances potentiation. Moving fluorine to meta or ortho positions (e.g., TG6–127-1/2) reduces activity, emphasizing the importance of substituent geometry . For 4-(5-Fluoro-2-methoxyphenyl)piperidine, the 5-fluoro group (meta to the piperidine attachment) may confer distinct electronic effects compared to para-substituted analogs.
  • Methoxy vs.

Pharmacological Implications

  • Receptor Specificity: The methoxy group in UK-78,282 (para to propyl chain) contributes to Kv1.3 channel blockade, whereas the ortho-methoxy in this compound may favor interactions with other targets, such as serotonin/norepinephrine transporters (as seen in ) .
  • Fluorine’s Role: Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity. The 5-fluoro substitution in the target compound may optimize these properties compared to non-fluorinated analogs.

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